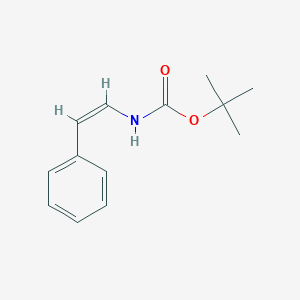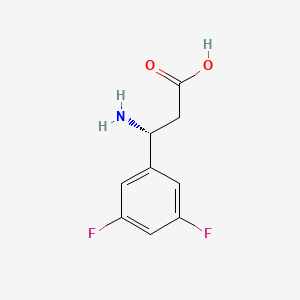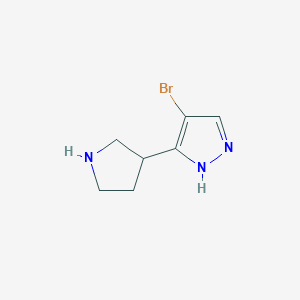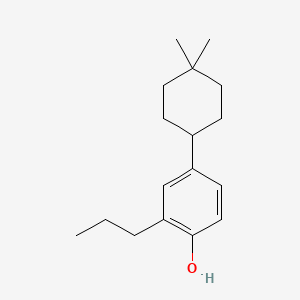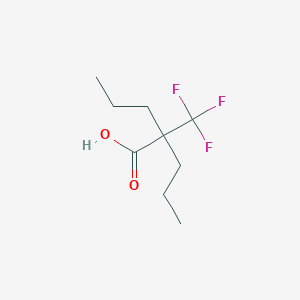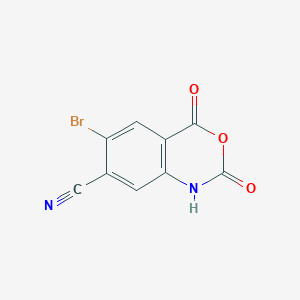
4-Cyano-5-bromoisatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-bromoisatoic anhydride is a chemical compound with the molecular formula C9H3BrN2O3 and a molecular weight of 267.04 g/mol It is a derivative of isatoic anhydride, featuring both cyano and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-bromoisatoic anhydride typically involves the reaction of 5-bromoisatoic anhydride with a cyano group donor under specific conditions. One common method includes the use of triethyl orthoformate and an appropriate amine . The reaction conditions often require a catalyst, such as palladium acetate (Pd(OAc)2), and a ligand like Xantphos, under Buchwald-Hartwig-type reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-5-bromoisatoic anhydride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as quinazolines and quinazolinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts under Buchwald-Hartwig-type conditions.
Cyclization Reactions: Reagents like triethyl orthoformate and appropriate amines are used.
Major Products:
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-Cyano-5-bromoisatoic anhydride has several scientific research applications:
Biology: Some derivatives of this compound have shown significant anticancer activities in biological assays.
Medicine: The compound and its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Cyano-5-bromoisatoic anhydride involves its ability to act as a building block for the synthesis of biologically active compounds. The cyano and bromo groups facilitate various chemical transformations, leading to the formation of compounds that can interact with biological targets. For example, quinazolinone derivatives synthesized from this compound have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromoisatoic anhydride: Similar in structure but lacks the cyano group.
Isatoic anhydride: The parent compound without the bromo and cyano substitutions.
Uniqueness: 4-Cyano-5-bromoisatoic anhydride is unique due to the presence of both cyano and bromo groups, which enhance its reactivity and potential for forming diverse heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H3BrN2O3 |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
6-bromo-2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O3/c10-6-2-5-7(1-4(6)3-11)12-9(14)15-8(5)13/h1-2H,(H,12,14) |
InChI Key |
CTETUJJLXSPPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)OC2=O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




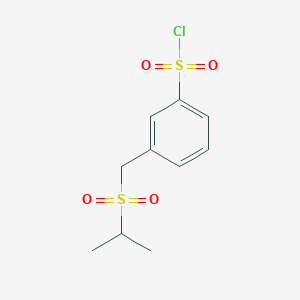
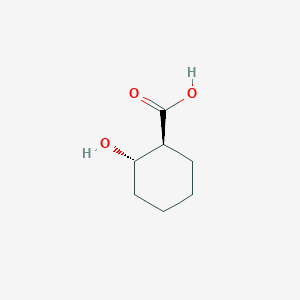
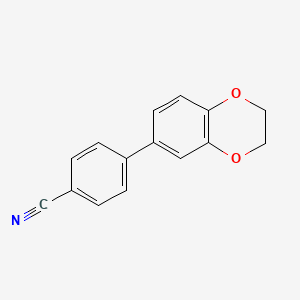
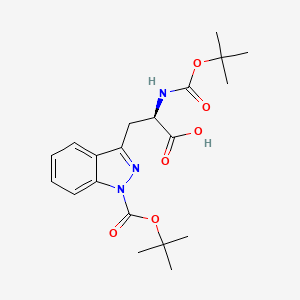
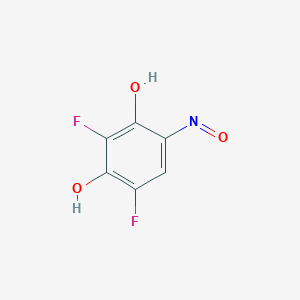
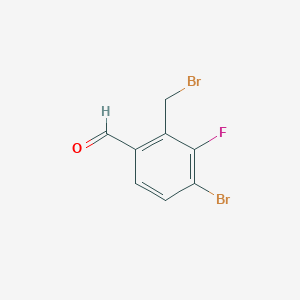
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
